(1-Benzyl-4-methylpiperazin-2-yl)methanamine
Description
Properties
IUPAC Name |
(1-benzyl-4-methylpiperazin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-8-16(13(9-14)11-15)10-12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOFQLCMTNDASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-methylpiperazin-2-yl)methanamine typically involves the reaction of benzyl chloride with 4-methylpiperazine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4-methylpiperazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Medicinal Chemistry
(1-Benzyl-4-methylpiperazin-2-yl)methanamine has shown promise in drug development due to its structural features that allow it to interact with various biological targets.
Antimicrobial Activity : Research indicates that compounds containing piperazine structures exhibit antimicrobial properties. The presence of the piperazine ring in this compound suggests potential effectiveness against bacterial infections, possibly through mechanisms involving enzyme inhibition or disruption of cellular processes.
Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications in conditions like cancer or infections where these enzymes play critical roles .
Organic Synthesis
This compound can serve as a versatile building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions such as:
- Nucleophilic Substitution : The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Coupling Reactions : It can be coupled with other aromatic or aliphatic compounds to create derivatives with enhanced properties.
Materials Science
In materials science, this compound can be applied in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor material characteristics for specific industrial applications .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine structure could enhance potency .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors derived from piperazine structures highlighted the potential of this compound as an inhibitor of the enzyme tyrosinase. This enzyme is crucial in melanin production, and inhibitors could have applications in treating hyperpigmentation disorders .
Mechanism of Action
The mechanism of action of (1-Benzyl-4-methylpiperazin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of (1-Benzyl-4-methylpiperazin-2-yl)methanamine and its analogs:
Structural Analysis
Core Ring System :
- The target compound and feature a piperazine ring, while uses a piperidine ring. Piperazine derivatives often exhibit enhanced solubility and binding versatility due to the presence of two nitrogen atoms, which can participate in hydrogen bonding and ionic interactions . Piperidine-based analogs (e.g., ) may display different pharmacokinetic profiles due to reduced polarity.
Substituent Positions: The benzyl group at the 1-position in the target compound contrasts with the 4-benzyl substitution in . Positional differences influence steric hindrance and receptor interactions. The methyl group at the 4-position (target compound) is absent in , but present in . Methyl groups can enhance metabolic stability by blocking oxidation sites.
Side Chain Variations :
- The methanamine group at the 2-position (target compound) differs from the ethylamine side chains in . Shorter side chains (methanamine vs. ethylamine) may reduce flexibility but increase binding affinity to specific targets.
Pharmacological and Functional Comparisons
Antimicrobial Activity
- While direct data on the target compound are unavailable, structurally related benzotriazole-methanamine derivatives (e.g., compounds in ) show antimicrobial activity against Staphylococcus aureus and Candida albicans. The presence of aromatic and amine groups in methanamine derivatives correlates with membrane-disrupting or enzyme-inhibiting effects .
Enzyme Inhibition
- Piperazine derivatives like CM-579 (from ) act as dual inhibitors of G9a and DNMTs, epigenetic enzymes implicated in cancer. The target compound’s 4-methylpiperazine moiety may similarly interact with enzyme active sites, though empirical validation is needed .
Solubility and Physicochemical Properties
- Methanamine derivatives generally exhibit moderate solubility in polar solvents (e.g., DMF, pyridine) due to their amine functionality . The target compound’s solubility profile is likely comparable to , which has a predicted density of 1.060 g/cm³ and pKa of 9.13, suggesting moderate lipophilicity .
Biological Activity
(1-Benzyl-4-methylpiperazin-2-yl)methanamine, often referred to in literature by its chemical structure or as a derivative of piperazine, has garnered attention for its diverse biological activities. This compound is characterized by its piperazine core, which is frequently associated with various pharmacological effects, including antituberculosis, anticancer, and cholinesterase inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 194.29 g/mol. Its structure consists of a benzyl group attached to a piperazine ring, which contributes to its biological activity.
1. Antituberculosis Activity
Research has demonstrated that compounds structurally similar to this compound exhibit significant antituberculosis activity. A study on cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides revealed that para-substituted benzyl piperazines showed the most potent activity against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentration (MIC) values as low as 0.0125 µg/mL for the most active compounds .
Table 1: Antituberculosis Activity of Related Compounds
| Compound | Structure | MIC (µg/mL) |
|---|---|---|
| 4c | Benzyl-piperazine | 0.0125 |
| 4a | Morpholine analogue | 0.2 |
| 4k | Cyclopropyl methyl substitution | 0.05 |
2. Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines, including human leukemia cells (HL-60). Compounds derived from the piperazine structure demonstrated significant apoptosis induction in treated cells, with some derivatives showing higher efficacy than others .
Table 2: Anticancer Activity Against HL-60 Cell Line
| Compound | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| Compound 5 | 15.0 | 45 |
| Compound 10 | 10.5 | 60 |
| Compound 12 | 8.0 | 75 |
3. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have identified that this compound derivatives can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One derivative exhibited an IC50 value of 2.2 µM for BuChE, indicating strong potential for therapeutic applications in cognitive disorders .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites of enzymes such as AChE and those involved in tuberculosis metabolism.
- Cellular Pathways : It may influence apoptotic pathways in cancer cells, leading to increased cell death.
- Structure-Activity Relationship : Variations in the benzyl or piperazine substituents can significantly affect the potency and selectivity towards different biological targets.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their pharmacological profiles:
- Antituberculosis Study : A series of benzyl nitrofuranyl amides were synthesized, revealing a strong structure-activity relationship favoring para-substitution for enhanced activity against M. tuberculosis .
- Anticancer Research : Investigations into benzimidazole derivatives demonstrated that modifications to the piperazine moiety could enhance antiproliferative activity against leukemia cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
